Cas no 1158045-65-8 (1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-)

1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-, is a specialized organic compound featuring a propanol backbone substituted with an amino group linked to a 4-iodophenyl moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the preparation of pharmaceuticals or advanced intermediates. The presence of the iodine atom enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the amino and hydroxyl groups offer additional functionalization sites. Its well-defined molecular architecture ensures precise control in multi-step syntheses, supporting applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- structure
1158045-65-8 structure
Product name:1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-
CAS No:1158045-65-8
MF:C11H16INO
MW:305.15531539917
CID:5166972

1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • 2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
    • 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-
    • Inchi: 1S/C11H16INO/c1-8(7-14)13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3
    • InChI Key: ZLWKYGVWUQNMQN-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(C)NC(C)CO

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 157
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.299

1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-167069-0.1g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
0.1g
$892.0 2023-06-04
Enamine
EN300-167069-0.5g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
0.5g
$974.0 2023-06-04
Enamine
EN300-167069-2.5g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
2.5g
$1988.0 2023-06-04
Enamine
EN300-167069-0.25g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
0.25g
$933.0 2023-06-04
Enamine
EN300-167069-5.0g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
5g
$2940.0 2023-06-04
Enamine
EN300-167069-10.0g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
10g
$4360.0 2023-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00990642-1g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8 95%
1g
¥4991.0 2023-04-05
Enamine
EN300-167069-0.05g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
0.05g
$851.0 2023-06-04
Enamine
EN300-167069-1.0g
2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol
1158045-65-8
1g
$1014.0 2023-06-04

Additional information on 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-

Recent Advances in the Study of 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- (CAS: 1158045-65-8) in Chemical Biology and Pharmaceutical Research

The compound 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- (CAS: 1158045-65-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. The presence of the iodophenyl group and the amino-propanol moiety suggests its utility in targeted drug delivery systems, particularly in the development of radiopharmaceuticals and imaging agents. Researchers have successfully utilized this compound in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are critical targets in neurodegenerative and cardiovascular diseases.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in modulating dopamine receptor activity. The study employed advanced computational modeling and in vitro assays to elucidate the binding mechanisms of 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- with D2 and D3 dopamine receptors. The results indicated a high affinity and selectivity, suggesting its potential as a lead compound for the treatment of Parkinson's disease and schizophrenia.

Another significant development involves the application of this compound in positron emission tomography (PET) imaging. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging reported the successful radiolabeling of 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- with iodine-124, enabling its use as a PET tracer for the visualization of tumor-associated angiogenesis. This innovation opens new avenues for non-invasive cancer diagnostics and monitoring of therapeutic responses.

From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-. A study in Organic Process Research & Development detailed a novel catalytic method that significantly reduces byproduct formation and enhances scalability. This methodological improvement is expected to facilitate large-scale production, meeting the growing demand for this compound in preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]-. Pharmacokinetic studies have revealed variable bioavailability, necessitating further formulation optimization. Additionally, the long-term safety profile of this compound requires comprehensive evaluation in animal models before progressing to human trials.

In conclusion, 1-Propanol, 2-[[1-(4-iodophenyl)ethyl]amino]- (CAS: 1158045-65-8) represents a versatile and promising candidate in chemical biology and pharmaceutical research. Its applications span from receptor modulation to diagnostic imaging, underscoring its multidisciplinary relevance. Future research should focus on addressing the existing challenges to fully harness its therapeutic potential.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited